molecular formula C12H11N7O2 B12175715 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12175715
M. Wt: 285.26 g/mol
InChI Key: MDZAMVUECTXIJK-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Tetrazole Ring: This can be done by reacting the appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the tetrazole-substituted pyrazole with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Products may include amines and other reduced derivatives.

    Substitution: Products may include halogenated derivatives and other substituted compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound may be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound may be used in the development of new materials, particularly those with specific electronic or optical properties.

    Biology: The compound may be used as a probe or tool in biological research, particularly in studies of enzyme function or protein-protein interactions.

    Industry: The compound may be used in the development of new industrial processes or products, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. In materials science, the compound may act by altering the electronic or optical properties of a material.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the tetrazole ring.

    5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole: Lacks the carboxamide group.

    5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the tetrazole and carboxamide groups in 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide makes it unique compared to similar compounds. These functional groups can confer specific chemical properties, such as increased binding affinity to certain enzymes or receptors, or specific electronic or optical properties.

Properties

Molecular Formula

C12H11N7O2

Molecular Weight

285.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11N7O2/c1-21-8-4-2-7(3-5-8)9-6-10(15-14-9)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20)

InChI Key

MDZAMVUECTXIJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NNN=N3

Origin of Product

United States

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